4-Dimethyl-L-glutamic Acid

Übersicht

Beschreibung

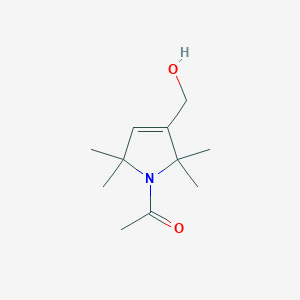

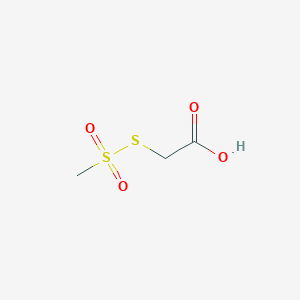

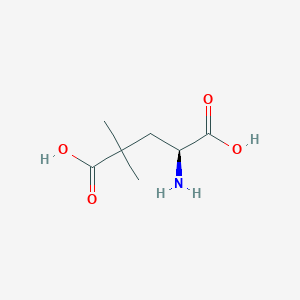

4-Dimethyl-L-glutamic Acid is a product used for proteomics research . It has a molecular formula of C7H13NO4 and a molecular weight of 175.18 .

Synthesis Analysis

The synthesis of 4-Dimethyl-L-glutamic Acid involves a mild reductive alkylation with Pd/C . A study also mentioned a synthesis method involving the reaction of L-glutamic acid with methanol in the presence of p-toluenesulfonic acid .Molecular Structure Analysis

The molecular structure of 4-Dimethyl-L-glutamic Acid contains 24 bonds in total, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic primary amine, and 2 hydroxyl groups .Chemical Reactions Analysis

4-Dimethyl-L-glutamic Acid can be analyzed using High-Performance Liquid Chromatography (HPLC) technology . It is also involved in reductive deamination reactions .Physical And Chemical Properties Analysis

4-Dimethyl-L-glutamic Acid has a melting point of 165-167°C . It is slightly soluble in water . Its density is 1.275g/cm3, and it has a boiling point of 329.896ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Precursors for Glutamic Acid Analogues : A study by Hélaine and Bolte (1999) details the successful synthesis of (4S)- and (4R)-4-methyl-2-oxoglutaric acid, which are precursors to glutamic acid analogues. These compounds provide valuable tools for characterizing central nervous system glutamate receptors (Hélaine & Bolte, 1999).

Neuroexcitatory Properties : Research by Receveur, Roumestant, and Viallefont (1995) found that 4-methylene glutamic acid acts as a potent neuroexcitatory amino acid on glutamate metabotropic receptors, similar in potency to L-Glu in producing intercellular potentials (Receveur, Roumestant, & Viallefont, 1995).

Applications in Energy Storage : Liang et al. (2013) demonstrated that L-glutamic acid improves the thermal stability and electrochemical performance of all-vanadium redox flow batteries, suggesting its potential in energy storage solutions (Liang et al., 2013).

Insulinotropic Action in Diabetes Treatment : A study by Sener et al. (1994) revealed that glutamic acid dimethyl ester (GME) can stimulate insulin release in non-insulin-dependent diabetes models, potentially offering a new approach to diabetes treatment (Sener et al., 1994).

Synthesis of Optically Pure Derivatives : Hélaine et al. (2001) developed a method for synthesizing optically pure 4,4-dimethyl-L-glutamic acid and other derivatives using glutamic oxalacetic transaminase (GOT), contributing to the field of stereochemistry (Hélaine et al., 2001).

Role in Central Nervous System : Michaelis (1998) discussed the complex role of L-glutamate receptors in neuronal growth, differentiation, survival, and their molecular structures in excitotoxicity, oxidative stress, and aging (Michaelis, 1998).

Biomedical Applications of Polymers : Sanda, Fujiyama, and Endo (2001) explored the chemical synthesis of poly-?-glutamic acid methyl ester through polycondensation, providing polymers with potential biomedical applications (Sanda, Fujiyama, & Endo, 2001).

Potentiation of Insulinotropic Action : Cancelas et al. (2001) found that DMG enhances the insulinotropic action of GLP-1 in fed anaesthetized rats, indicating potential for diabetes treatment (Cancelas et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S)-4-amino-2,2-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVPVAJBJJYYBO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432794 | |

| Record name | 4-Dimethyl-L-glutamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethyl-L-glutamic Acid | |

CAS RN |

151139-88-7 | |

| Record name | 4-Dimethyl-L-glutamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)